(1-Morpholinocyclopentyl)methanamine

説明

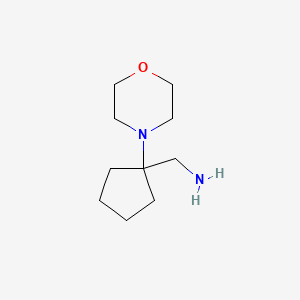

(1-Morpholinocyclopentyl)methanamine is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds such as methenamine are known to act as urinary tract antiseptics

Mode of Action

Methenamine, a related compound, is known to hydrolyze to formaldehyde in acidic environments, which is considered to be highly bactericidal . It’s possible that (1-Morpholinocyclopentyl)methanamine may have a similar mode of action, but this needs to be confirmed by further studies.

Biochemical Pathways

Methenamine, a related compound, is involved in the one-carbon metabolism pathway, which is fundamental for the synthesis and recycling of the amino acid methionine . It’s possible that this compound may affect similar pathways, but this hypothesis requires further investigation.

Pharmacokinetics

For methenamine, it is known that about 10–30% of an oral dose is hydrolyzed by gastric acidity to formaldehyde and ammonia

Result of Action

Methenamine, a related compound, is known to have antibacterial properties, particularly in the urinary tract . It’s possible that this compound may have similar effects, but this needs to be confirmed by further studies.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, methenamine is known to be more effective in acidic environments . Similarly, the action of this compound may also be influenced by the pH of the environment. Additionally, safety precautions suggest avoiding release to the environment , indicating that environmental conditions could potentially affect the stability and efficacy of the compound.

生化学分析

Biochemical Properties

(1-Morpholinocyclopentyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression profiles and metabolic flux . These effects can result in altered cellular behavior, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term efficacy . Long-term exposure to the compound can also lead to changes in cellular function, which need to be carefully monitored in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage threshold is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, it may affect the glycolysis pathway or the tricarboxylic acid cycle, leading to changes in energy production and utilization within cells . These interactions are essential for understanding the compound’s impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution pattern

生物活性

The compound (1-Morpholinocyclopentyl)methanamine is a morpholine derivative that has garnered interest in various biological research contexts. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

Chemical Formula: CHNO

IUPAC Name: this compound

The structure of this compound includes a morpholine ring attached to a cyclopentyl group, contributing to its unique pharmacological properties.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. Its mechanism of action primarily involves:

- Receptor Modulation: It may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological effects of this compound:

- Neuropharmacological Studies: In vitro studies demonstrated its ability to modulate dopamine and serotonin receptors, suggesting potential applications in treating mood disorders.

-

Antitumor Activity: A study reported that this compound exhibited cytotoxic effects against specific cancer cell lines, indicating its potential as an anticancer agent2.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Dopamine Receptor Modulation | Increased receptor activity | |

| Serotonin Receptor Modulation | Potential antidepressant effects | |

| Cytotoxicity in Cancer Cells | Induced apoptosis in tumor cells | 2 |

| Enzyme Inhibition | Reduced metabolic enzyme activity |

Therapeutic Applications

Given its biological activities, this compound has potential applications in:

- Psychiatric Disorders: Due to its interaction with neurotransmitter systems, it may be developed as a treatment for depression and anxiety.

- Cancer Therapy: Its cytotoxic properties suggest it could be explored further as an adjunct therapy in oncology.

特性

IUPAC Name |

(1-morpholin-4-ylcyclopentyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12/h1-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCPKKGFSCOURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640733 | |

| Record name | 1-[1-(Morpholin-4-yl)cyclopentyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444666-61-9 | |

| Record name | 1-[1-(Morpholin-4-yl)cyclopentyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(morpholin-4-yl)cyclopentyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。